5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one

Descripción general

Descripción

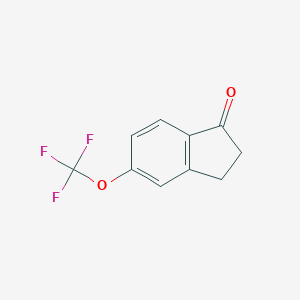

5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one is a compound characterized by the presence of a trifluoromethoxy group attached to an indanone structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one typically involves the introduction of the trifluoromethoxy group into the indanone structure. One common method involves the reaction of 2,3-dihydro-1H-inden-1-one with trifluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. One approach could be the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts to enhance the reaction efficiency and selectivity is a common practice in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s unique properties make it a candidate for studying biological interactions and pathways.

Mecanismo De Acción

The mechanism of action of 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

Similar Compounds

- 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one

- 5-(Trifluoromethoxy)-2,3-dihydro-1H-indene

- 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-2-one

Uniqueness

5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one is unique due to the specific positioning of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This unique structure can lead to different interactions with molecular targets and distinct applications in various fields .

Actividad Biológica

5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one is a compound of increasing interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethoxy group attached to an indanone structure. This substitution significantly alters its chemical reactivity and biological profile compared to similar compounds. The trifluoromethoxy group enhances the compound's binding affinity to various biological targets, potentially modulating their activity.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Properties : Studies suggest that this compound can inhibit the production of reactive oxygen species (ROS) in macrophages, indicating its potential as a therapeutic agent for inflammatory diseases.

- Antioxidant Activity : The ability to reduce oxidative stress makes it a candidate for conditions involving oxidative damage.

While specific mechanisms of action for this compound are not fully elucidated, it is believed that the trifluoromethoxy group plays a critical role in enhancing interactions with molecular targets. This interaction may influence various biological pathways, leading to the observed anti-inflammatory and antioxidant effects .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and related compounds:

Table 1: Summary of Biological Activities

Detailed Findings from Selected Studies

- Anti-inflammatory Effects : In a study examining the compound's effect on macrophages, it was found to significantly decrease ROS levels, suggesting a protective role against inflammation-related damage.

- Cytotoxicity Evaluation : In vitro testing against cancer cell lines revealed that this compound exhibited potent antiproliferative activity. For instance, it demonstrated an IC50 value comparable to established chemotherapeutics in certain cancer models .

- Structure-Activity Relationship (SAR) : Research has indicated that modifications to the trifluoromethoxy group can significantly alter the biological activity of related compounds. The presence of strong electron-withdrawing groups enhances activity against specific targets .

Future Directions

The ongoing research into this compound suggests several promising avenues for future investigation:

- Mechanistic Studies : Further elucidation of its mechanism of action could provide insights into how this compound interacts at the molecular level.

- Therapeutic Applications : Given its anti-inflammatory and antioxidant properties, exploring its potential in treating chronic inflammatory diseases or as an adjunct therapy in cancer treatment could be beneficial.

Propiedades

IUPAC Name |

5-(trifluoromethoxy)-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c11-10(12,13)15-7-2-3-8-6(5-7)1-4-9(8)14/h2-3,5H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGOAKVCWWDUHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.